

Application Notes and Protocols: Quantifying Bacterial Death Rates with Erythrosine B

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Erythrosine B

Cat. No.: B12436732

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Introduction

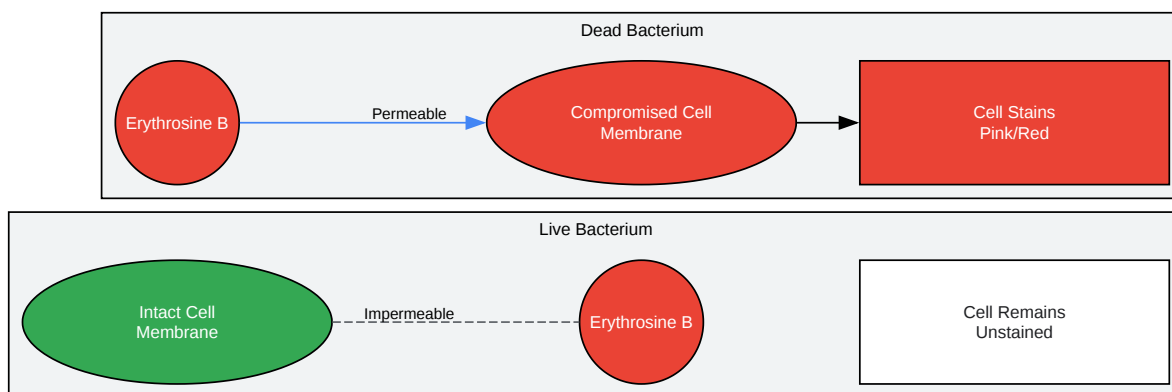
Erythrosine B, a xanthene dye also known as FD&C Red No. 3, is a versatile biological tool with significant applications in microbiology.[1][2] It serves a dual role, functioning both as a vital stain for differentiating viable from non-viable bacteria and as a photosensitizer in antimicrobial photodynamic inactivation (aPDI).[3][4][5] As a vital stain, **Erythrosine B** acts as a membrane-exclusion dye, selectively penetrating and staining dead bacteria with compromised cell membranes. This property allows for the rapid quantification of bacterial death through methods such as microscopy, spectrophotometry, and flow cytometry. In its role as a photosensitizer, **Erythrosine B**, upon activation by light of a suitable wavelength (typically green light), generates reactive oxygen species (ROS) that induce oxidative damage and subsequent cell death in bacteria.

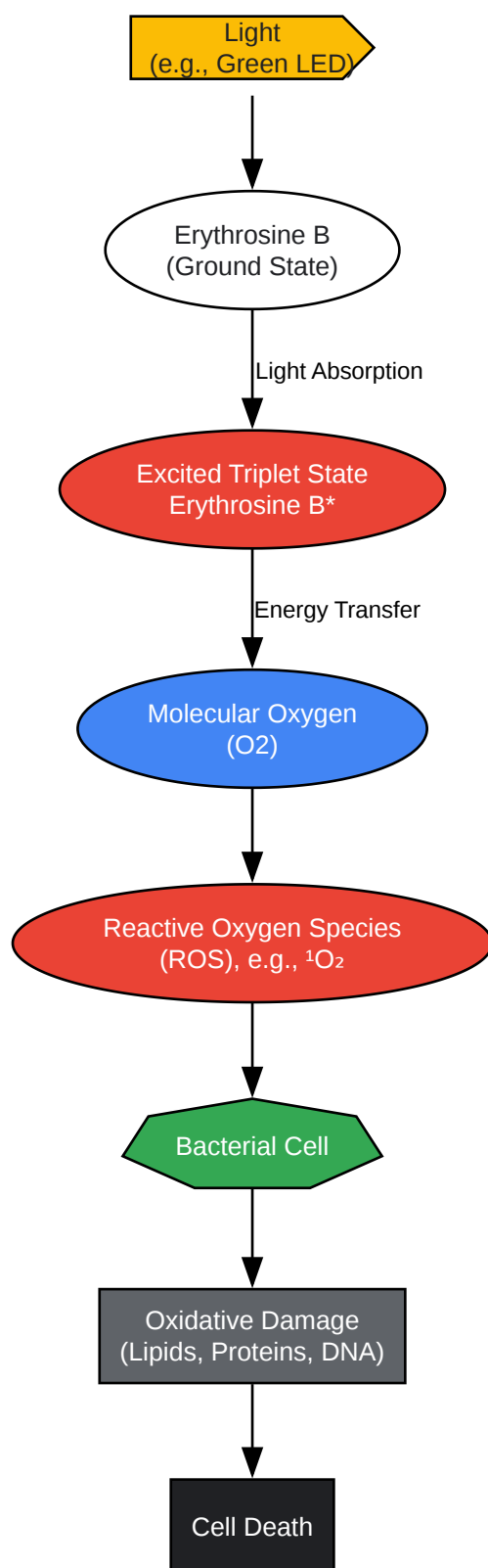
This document provides detailed protocols for both applications, enabling researchers to accurately quantify bacterial death rates. It also serves as a safer and effective alternative to traditional viability dyes like trypan blue.

Part 1: Erythrosine B as a Vital Stain for Quantifying Bacterial Viability

The fundamental principle behind using **Erythrosine B** as a vital stain is its inability to cross the intact cell membrane of live bacteria. In contrast, bacteria with damaged or compromised cell membranes, which are characteristic of dead cells, are permeable to the dye. Once inside the cell, **Erythrosine B** binds to intracellular proteins, resulting in a distinct pink or red coloration of the dead cells, while live cells remain unstained. This differential staining provides a clear and quantifiable distinction between live and dead bacterial populations.

Mechanism of Action: Membrane Exclusion





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Phone: (601) 213-4426

Email: info@benchchem.com